

Application Notes and Protocols: Long-Term Stability of ARN23765 in Solution

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Compound of Interest

Compound Name: ARN23765

Cat. No.: B15612593

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Introduction

ARN23765 is a highly potent pharmacological corrector of the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, showing an EC₅₀ of 38 pM in cellular assays.^{[1][2][3]} It functions by improving the maturation, stability, and cell surface function of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).^{[1][3][4][5]} Given its potential therapeutic significance and its use as a high-affinity probe in CFTR structure-function studies, understanding the long-term stability of **ARN23765** in solution is critical for ensuring the accuracy and reproducibility of experimental results.^{[3][6][7]}

These application notes provide a summary of the available stability data for **ARN23765**, along with detailed protocols for assessing its long-term stability in solution.

Physicochemical Properties and Storage Recommendations

Property	Value	Reference
Molecular Weight	615.50 g/mol	[1]
Formula	C30H22F5N3O6	[1]
Appearance	Solid	[2]
Solubility	10 mM in DMSO	[2]

Recommended Storage Conditions

The stability of **ARN23765** is dependent on storage conditions. Based on commercially available data, the following storage recommendations are provided:

Format	Storage Temperature	Recommended Duration
Solid Powder	-20°C	12 Months
4°C	6 Months	
In Solvent (e.g., DMSO)	-80°C	6 Months
-20°C	6 Months	

Table based on data from Probechem Biochemicals.[2]

Quantitative Stability Data

Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability and degradation kinetics of **ARN23765** in various solutions. The following table is a representative example of how to present such data once it is generated through stability studies.

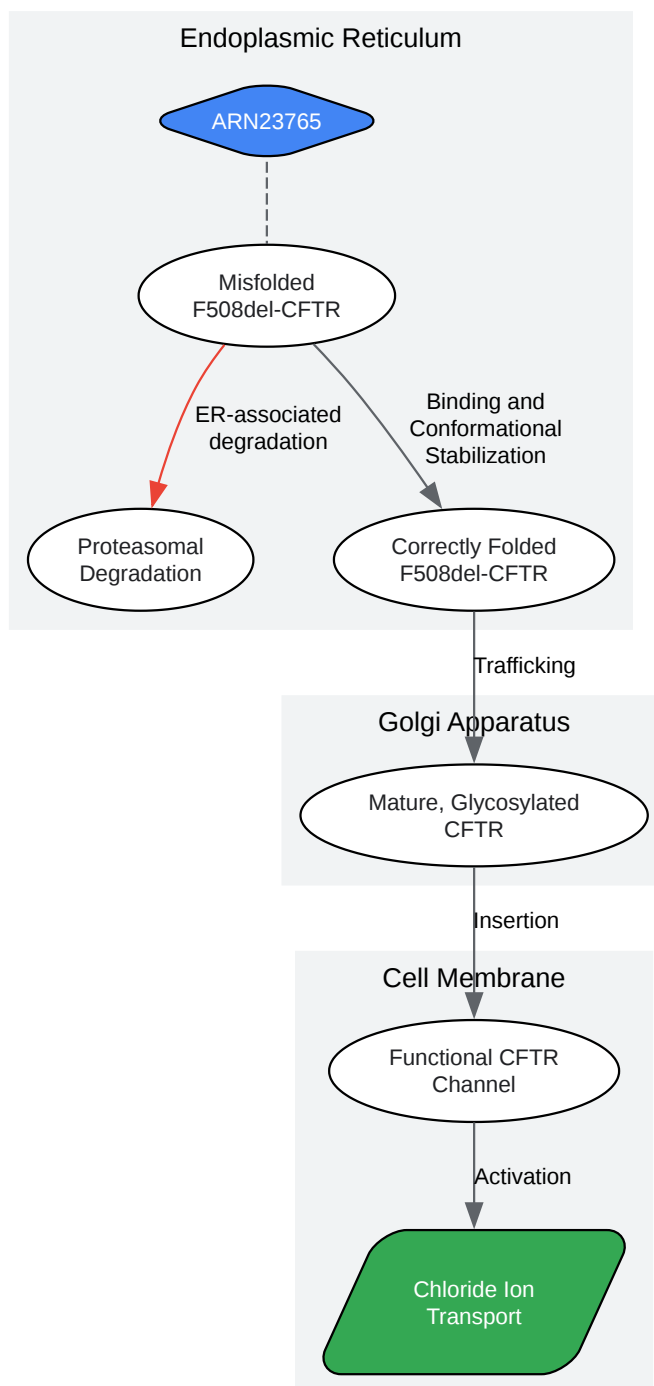
Disclaimer: The data in the following table is hypothetical and for illustrative purposes only.

Solvent	Temperature (°C)	Initial Concentration (μM)	Duration (Days)	Percent Remaining	Degradation Products Detected
DMSO	25	100	30	95.2%	DP1
DMSO	4	100	90	98.1%	None Detected
DMSO	-20	100	180	99.5%	None Detected
Ethanol	25	100	30	92.8%	DP1, DP2
Aqueous Buffer (pH 7.4)	25	10	7	85.3%	DP3

Mechanism of Action: CFTR Correction

ARN23765 acts as a corrector for the F508del-CFTR mutation. This mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and targeted for premature degradation. **ARN23765** is believed to directly bind to the F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and trafficking to the cell surface. This increased cell surface expression of functional CFTR channels helps to restore chloride ion transport across the cell membrane.

Mechanism of Action of ARN23765 as a CFTR Corrector

[Click to download full resolution via product page](#)Mechanism of Action of **ARN23765**.

Experimental Protocol: Assessing the Long-Term Stability of ARN23765 in Solution

This protocol outlines a general method for determining the long-term stability of **ARN23765** in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

- **ARN23765** (solid)
- Solvent of interest (e.g., DMSO, ethanol, aqueous buffer)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or other appropriate mobile phase modifier
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC vials
- HPLC system with a UV detector and a suitable C18 column

Preparation of Stock and Working Solutions

- **Stock Solution** (e.g., 10 mM in DMSO): Accurately weigh a known amount of **ARN23765** and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
- **Working Solutions**: Prepare working solutions at the desired concentration (e.g., 100 μ M) by diluting the stock solution with the solvent of interest.

Stability Study Design

- **Storage Conditions**: Aliquot the working solutions into multiple HPLC vials. Store these vials under various conditions to be tested (e.g., -20°C, 4°C, 25°C, and a stress condition of

40°C). Protect samples from light by using amber vials or wrapping them in foil.

- Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90, and Day 180).
- Analysis: At each time point, retrieve one vial from each storage condition and allow it to equilibrate to room temperature before analysis.

HPLC Method

A stability-indicating HPLC method should be developed and validated. The following is a suggested starting point:

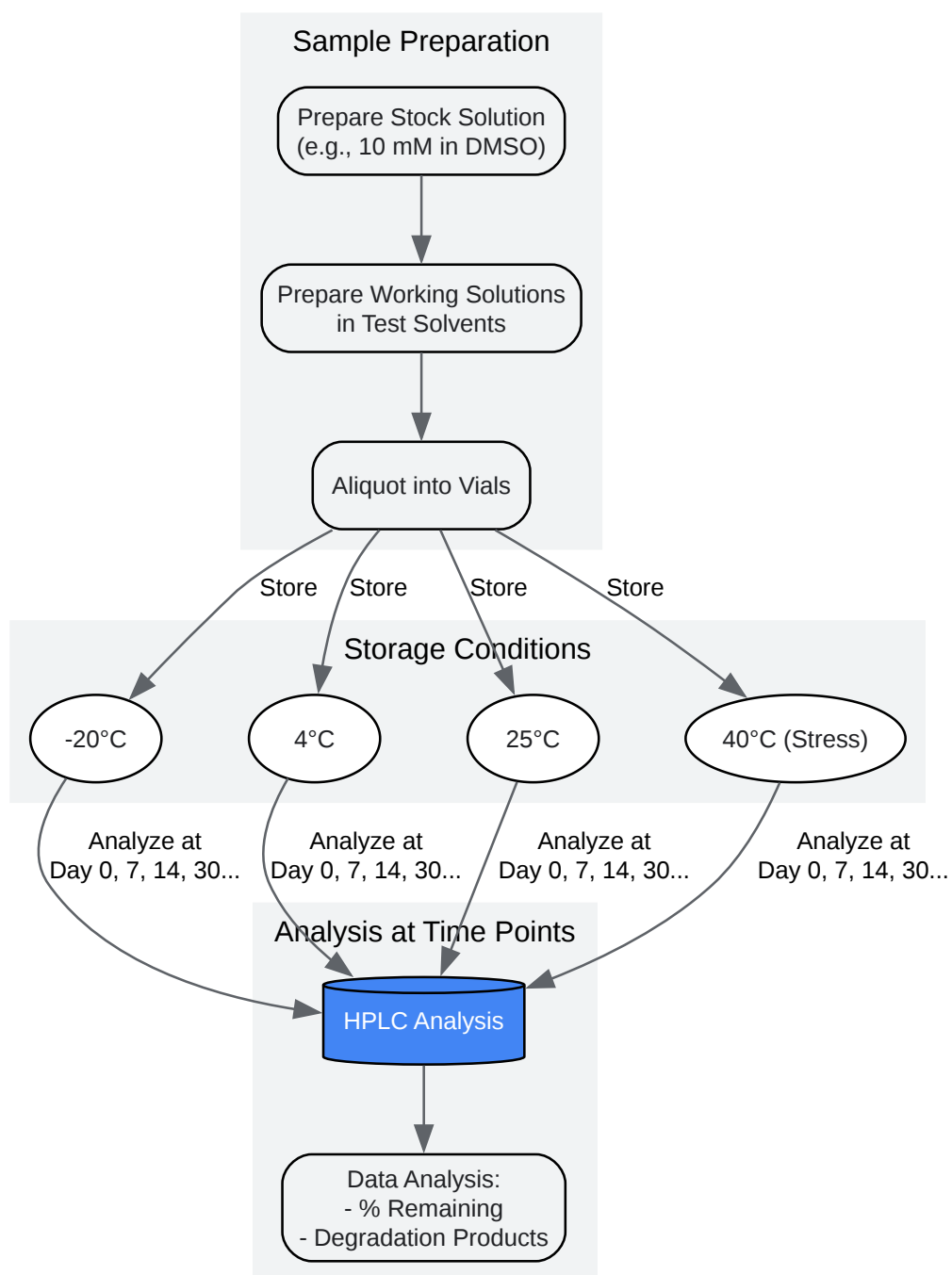
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 95% B over 15 minutes) to ensure separation of the parent compound from any potential degradation products.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis spectral analysis of **ARN23765** (a common starting point is 254 nm).
- Injection Volume: 10 µL

Data Analysis

- At each time point, inject the sample onto the HPLC system.
- Record the peak area of the **ARN23765** peak.
- Calculate the percentage of **ARN23765** remaining at each time point relative to the peak area at Day 0.
 - % Remaining = (Peak Area at Day X / Peak Area at Day 0) * 100

- Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Experimental Workflow for ARN23765 Stability Assessment



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- To cite this document: BenchChem. [Application Notes and Protocols: Long-Term Stability of ARN23765 in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612593#long-term-stability-of-arn23765-in-solution]

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